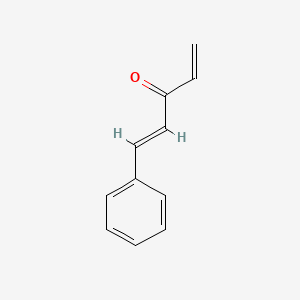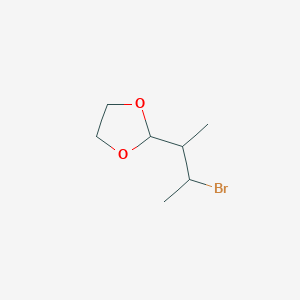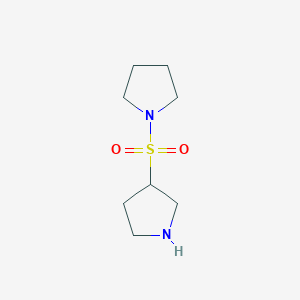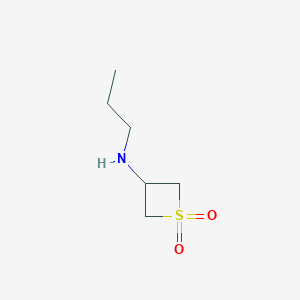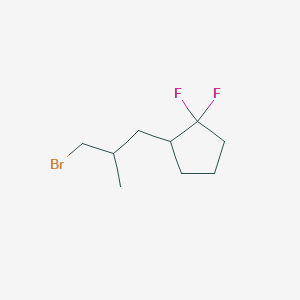
2,4-dimethyl-N-(thiophen-2-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C13H15NS It is a derivative of aniline, where the aniline nitrogen is substituted with a thiophen-2-ylmethyl group and the benzene ring is substituted with two methyl groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 2,4-dimethylaniline with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dimethyl-N-(thiophen-2-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups or the thiophen-2-ylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
2,4-dimethyl-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,4-dimethyl-N-(thiophen-2-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dimethylaniline: Lacks the thiophen-2-ylmethyl group, making it less versatile in terms of chemical reactivity and applications.
Thiophen-2-ylmethylamine: Lacks the dimethyl substitution on the benzene ring, which may affect its biological activity and chemical properties.
N-methylthiophen-2-ylmethylamine: Similar structure but with a methyl group instead of the dimethyl substitution, leading to different reactivity and applications.
Uniqueness
2,4-dimethyl-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of both the dimethyl-substituted benzene ring and the thiophen-2-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H15NS |
|---|---|
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
2,4-dimethyl-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C13H15NS/c1-10-5-6-13(11(2)8-10)14-9-12-4-3-7-15-12/h3-8,14H,9H2,1-2H3 |
Clé InChI |
MKSBKIAPKRYVDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NCC2=CC=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine](/img/structure/B13241646.png)
![7-Oxabicyclo[2.2.1]hept-5-en-2-one](/img/structure/B13241657.png)

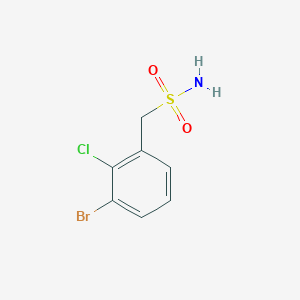
![2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13241676.png)
